苄基吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl glucopyranoside is a natural product found in Soroseris hookeriana with data available.

科学研究应用

苄基 β-D-吡喃葡萄糖苷的酶制备:本研究重点介绍了使用酶催化的直接反应制备苄基 β-D-吡喃葡萄糖苷。β-葡萄糖苷酶以固定化形式用于多种应用 (Marek 等人,1989).

碳水化合物的苄基保护:本研究调查了碳水化合物的选择性苄基保护,开发了一种基于常规苄基化条件下甲硅烷基迁移的甲基 2,3,6-三-O-苄基-α-D-吡喃葡萄糖苷合成方法 (Wang 等人,2008).

从五叶参中分离:这篇论文报道了从五叶参中分离和表征苄基-O-β-D-吡喃葡萄糖苷,标志着该化合物在五叶参属中的首次发现 (Ye, 2001).

合成和药理表征:本研究合成了吡喃葡萄糖基缀合的苄基衍生物,苄基在抗癌化合物中充当药效团。其中一种化合物显示出与 5-氟尿嘧啶相当的抑制结直肠癌细胞增殖的效力 (Fu 等人,2021).

对实验性更年期模型大鼠的影响:本文探讨了苄基 β-D-吡喃葡萄糖苷在缓解实验性更年期模型大鼠紧张方面的有效性。研究表明,苄基葡糖苷可能有助于缓解乙醚应激引起的紧张 (Ina 等人,2004).

T-1095 的抗糖尿病作用:本研究评估了 T-1095(一种根皮苷衍生物和 Na(+)-葡萄糖协同转运蛋白抑制剂)的抗糖尿病作用。该研究强调了其作为异常葡萄糖代谢治疗剂的潜力 (Oku 等人,2000).

唾液酸 Lex 和 Lex 抗原的合成:本研究讨论了使用苄基 4-O-[2,4,6-三-O-苄基-3-O-(4-甲氧基苄基)-β-D-半乳呋喃糖基]-2,3,6-三-O-苄基-β-D-吡喃葡萄糖苷合成唾液酸 Lex 和 Lex 抗原的多功能四糖 (Chowdhury, 1996).

来自玉兰思琳霍恩尼的糖苷:本研究从玉兰思琳霍恩尼叶中鉴定了新的苄基三糖苷和苯乙烷糖苷,有助于我们了解植物来源的化合物及其潜在应用 (Srinroch 等人,2019).

作用机制

Target of Action

Benzyl D-Glucopyranoside, also known as Benzyl glucopyranoside, primarily targets the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .

Mode of Action

The compound interacts with its target, SGLT1, by inhibiting its function . This interaction results in a decrease in the absorption of glucose in the gut, which can help manage postprandial hyperglycemia .

Biochemical Pathways

It is known that the compound interferes with the normal function of sglt1, which plays a crucial role in glucose absorption in the gut . By inhibiting SGLT1, the compound can potentially affect the overall glucose metabolism in the body.

Pharmacokinetics

It is soluble in dmso at a concentration of 1 mg/ml , which may influence its bioavailability.

Result of Action

The primary molecular effect of Benzyl D-Glucopyranoside’s action is the inhibition of SGLT1 . This leads to a decrease in glucose absorption in the gut, which can help manage postprandial hyperglycemia .

Action Environment

The efficacy and stability of Benzyl D-Glucopyranoside can be influenced by various environmental factors. It is stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.

生化分析

Biochemical Properties

Benzyl glucopyranoside participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in reactions catalyzed by glycosyltransferases . The nature of these interactions typically involves the formation or cleavage of glycosidic bonds, which are covalent bonds that connect the glucose molecule to the benzyl group .

Cellular Effects

Benzyl glucopyranoside can influence various types of cells and cellular processes. It has been suggested to have cytotoxic activity, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of action of Benzyl glucopyranoside involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl glucopyranoside can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Benzyl glucopyranoside can vary with different dosages in animal models . While specific studies on Benzyl glucopyranoside are limited, it is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying similar compounds.

Metabolic Pathways

Benzyl glucopyranoside is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Benzyl glucopyranoside within cells and tissues involve various transporters or binding proteins . It can influence its localization or accumulation within the cell. The specifics of these processes are still being studied.

Subcellular Localization

The subcellular localization of Benzyl glucopyranoside and its effects on activity or function are areas of active research . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

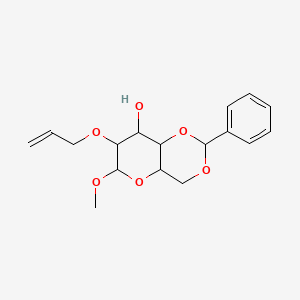

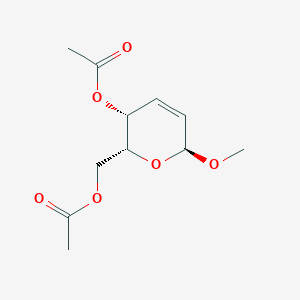

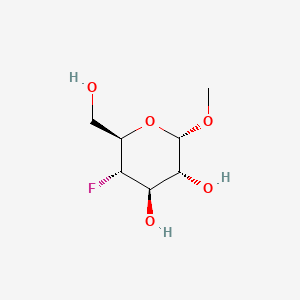

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

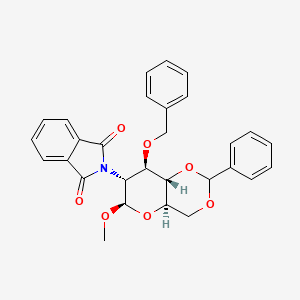

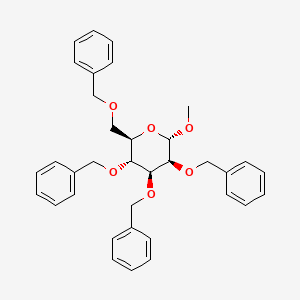

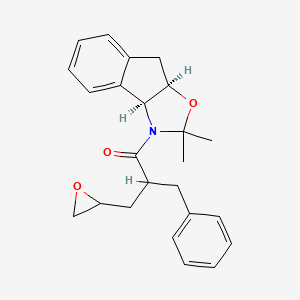

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

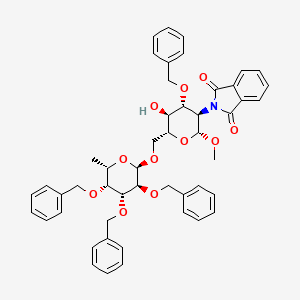

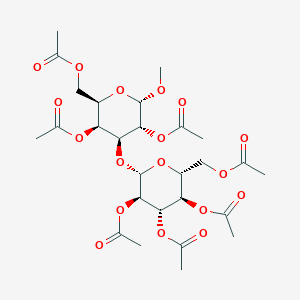

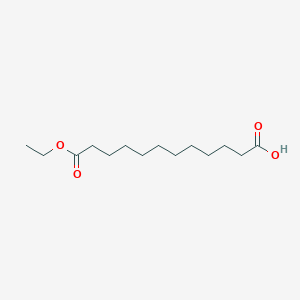

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)